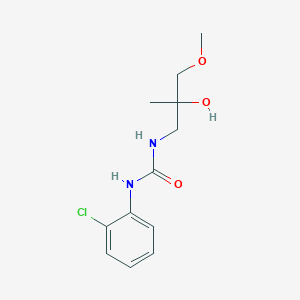

1-(2-Chlorophenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea

Description

Properties

IUPAC Name |

1-(2-chlorophenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2O3/c1-12(17,8-18-2)7-14-11(16)15-10-6-4-3-5-9(10)13/h3-6,17H,7-8H2,1-2H3,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWBQZGFGPWGXQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)NC1=CC=CC=C1Cl)(COC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Chlorophenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by its unique structure, which includes a urea moiety linked to a chlorinated phenyl group and a branched alkyl chain, this compound has a molecular formula of C13H18ClN2O3 and a molecular weight of approximately 272.73 g/mol . This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of this compound is largely attributed to its functional groups, which allow it to interact with various biological targets. Preliminary studies indicate that the compound may exhibit:

- Antimicrobial Properties : Initial investigations suggest that this compound could inhibit the growth of certain bacteria and fungi.

- Anti-inflammatory Effects : The presence of hydroxyl and methoxy groups may contribute to anti-inflammatory activities, making it a candidate for treating inflammatory diseases.

- Antitumor Activity : Some studies have hinted at its potential in inhibiting tumor cell proliferation, although further research is needed to confirm these effects.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for elucidating how modifications to the compound's structure can enhance or diminish its biological activity. The unique combination of functional groups in this compound provides distinct properties compared to similar compounds. For example, the chlorinated phenol and branched alkane structure may confer specific biological properties not found in its analogs .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds helps highlight the unique properties of this compound. Below is a table summarizing some related compounds:

| Compound Name | CAS Number | Molecular Formula | Key Features |

|---|---|---|---|

| 1-(5-Chloro-2-methoxyphenyl)-3-(2-hydroxy-3-phenylpropyl)urea | 1351641-41-2 | C17H19ClN2O3 | Contains a methoxy group; exhibits similar biological activities |

| 1-(2-Chlorophenyl)-3-(3-hydroxy-3-phenylpropyl)urea | 1396874-15-9 | C16H17ClN2O2 | Different side chain but retains chlorophenyl structure |

| 1-(4-Methylphenyl)-3-(2-hydroxypropyl)urea | Not Available | C12H17N2O3 | Lacks chlorine but has similar urea functionality |

This comparison illustrates how structural variations can influence the biological activity of related compounds.

Antimicrobial Activity

In a study assessing the antimicrobial properties of various urea derivatives, this compound was tested against several bacterial strains. Results indicated that it exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting potential as an antimicrobial agent .

Anti-inflammatory Research

Another study focused on the anti-inflammatory effects of this compound. In vitro assays demonstrated that it significantly reduced pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharides (LPS). This finding supports its potential application in treating inflammatory conditions .

Antitumor Potential

Research exploring the antitumor properties revealed that this compound inhibited the proliferation of specific cancer cell lines in vitro. Further investigations are ongoing to determine its efficacy in vivo and elucidate the underlying mechanisms .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in Enzyme Inhibition

- AVE#21 (1-(2-Chloro-4-fluorobenzoyl)-3-(5-hydroxy-2-methoxy-phenyl)urea): AVE#21, a urea derivative with a chlorofluorobenzoyl group, binds to the allosteric site of glycogen phosphorylase (PDB complexes 2QN1/2QN2), inhibiting enzyme activity. Unlike 1-(2-chlorophenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea, AVE#21 features a fluorobenzoyl moiety and a simpler phenolic substituent. Computational docking studies suggest that bulkier substituents (e.g., the hydroxy-methoxy-methylpropyl group in the target compound) may alter binding affinity or steric interactions with the enzyme .

- R2 (3-[(2S)-1-[(3R)-3-(2-Chlorophenyl)-2-(2-fluorophenyl)pyrazolidin-1-yl]-1-oxopropan-2-yl]-1-(adamantan-2-yl)urea): This adamantane-containing urea derivative, synthesized via reaction of (R)-R14 with 2-adamantane isocyanate (62% yield), highlights the role of hydrophobic groups (e.g., adamantane) in enhancing metabolic stability.

Antimicrobial Urea Derivatives

- CDFII (2-(2-Chlorophenyl)-3-[1-(2,3-dimethyl-benzyl)piperidin-4-yl]-5-fluoro-1H-indole) :

CDFII acts as a synergist for carbapenems against MRSA. The chlorophenyl group is critical for activity, but the indole-piperidine scaffold in CDFII differs significantly from the target compound’s urea backbone. This suggests that urea-based structures may prioritize enzyme inhibition over direct antimicrobial action .

Herbicidal Ureas

- Chlorotoluron (3-(3-Chlorophenyl)-1,1-dimethylurea) :

A herbicide targeting photosystem II, chlorotoluron shares the urea core and chlorophenyl group with the target compound. However, the dimethyl substitution on urea and lack of polar groups (hydroxy/methoxy) in chlorotoluron enhance its lipophilicity, favoring herbicidal penetration. The target compound’s polar substituents may limit its utility in agriculture but improve solubility for pharmaceutical applications .

Physicochemical Properties and Predictive Data

While direct data for this compound are scarce, collision cross-section (CCS) predictions for structurally related ureas (e.g., 1-(2-chloroethyl)-3-(2-propylphenyl)urea) provide insights:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 241.11022 | 154.7 |

| [M+Na]+ | 263.09216 | 165.9 |

| [M-H]- | 239.09566 | 157.5 |

These values suggest moderate polarity and size, consistent with urea derivatives. The target compound’s hydroxy and methoxy groups may increase CCS compared to non-polar analogs like chlorotoluron .

Q & A

Basic: What are the standard synthetic routes for 1-(2-chlorophenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis of urea derivatives typically involves condensation reactions between aryl isocyanates and amines or alcohols. For this compound, a plausible route is the reaction of 2-chlorophenyl isocyanate with 2-hydroxy-3-methoxy-2-methylpropan-1-amine under anhydrous conditions in solvents like dichloromethane or ethanol . Key factors affecting yield include:

- Temperature : Elevated temperatures (40–60°C) accelerate reactivity but may promote side reactions.

- Catalysts : Bases like triethylamine improve nucleophilic attack on the isocyanate group.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

Characterization via H/C NMR and HPLC-MS is critical to confirm regioselectivity and purity .

Advanced: How can computational modeling optimize the regioselectivity of substituents in this urea derivative?

Methodological Answer:

Quantum chemical calculations (e.g., DFT) can predict electronic and steric effects of substituents. For example:

- Electrostatic potential maps identify nucleophilic/electrophilic sites on the aryl and hydroxy-methoxypropyl groups.

- Transition state analysis evaluates energy barriers for competing reaction pathways (e.g., O- vs. N-alkylation) .

Recent studies on analogous urea compounds (e.g., 1-(3-chloro-4-methylphenyl)urea derivatives) show that methoxy groups at the 3-position reduce steric hindrance, favoring higher yields .

Basic: What spectroscopic techniques are most reliable for characterizing this compound’s structural isomers?

Methodological Answer:

- NMR : H NMR distinguishes isomers via coupling patterns (e.g., methoxy protons at δ 3.2–3.5 ppm; hydroxy protons as broad singlets). C NMR confirms carbonyl (C=O) at ~155–160 ppm .

- IR Spectroscopy : Urea C=O stretches appear at ~1640–1680 cm; hydroxy groups show broad peaks at 3200–3600 cm.

- X-ray crystallography resolves absolute configuration, critical for chiral centers in the hydroxypropyl moiety .

Advanced: How do conflicting bioactivity reports for similar urea derivatives inform experimental design for this compound?

Methodological Answer:

Contradictory data in literature (e.g., antimicrobial vs. inactive results for chlorophenyl ureas) may arise from:

- Impurity profiles : Residual solvents or byproducts (e.g., dichloro intermediates) can skew bioassays. Use HPLC with <95% purity thresholds .

- Solubility : Poor aqueous solubility may mask activity. Employ co-solvents (DMSO/PBS mixtures) or nanoformulations.

- Assay conditions : Adjust pH (6.5–7.4) to mimic physiological environments. Replicate studies with standardized protocols (e.g., CLSI guidelines) .

Basic: What are the key structure-activity relationships (SARs) for chlorophenyl urea derivatives?

Methodological Answer:

SAR studies highlight:

- Chlorine position : 2-chlorophenyl enhances lipophilicity and membrane penetration vs. 3- or 4-substituted analogs .

- Hydroxy-methoxypropyl group : The 2-hydroxy-3-methoxy motif balances hydrogen bonding (bioactivity) and metabolic stability (reduced CYP450 oxidation) .

- Urea linkage : Critical for hydrogen-bond interactions with biological targets (e.g., enzyme active sites) .

Advanced: How can reaction engineering address scalability challenges in synthesizing this compound?

Methodological Answer:

- Microreactor systems : Enhance heat/mass transfer for exothermic isocyanate reactions, reducing side products .

- DoE (Design of Experiments) : Optimize parameters like stoichiometry (amine:isocyanate ratio) and residence time. For example, a 1.2:1 ratio minimizes excess reagent waste .

- In-line analytics : PAT (Process Analytical Technology) tools (e.g., FTIR probes) monitor reaction progress in real time .

Basic: What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

- Thermal stability : Decomposition above 150°C (TGA data). Store at 2–8°C in amber vials to prevent photodegradation.

- Hydrolytic sensitivity : Urea bonds degrade in acidic/basic conditions (pH <3 or >10). Use lyophilization for long-term storage .

- Oxidative stability : Antioxidants (e.g., BHT) in formulations mitigate radical-induced degradation .

Advanced: How can machine learning predict novel derivatives with enhanced pharmacological properties?

Methodological Answer:

- Descriptor selection : Molecular weight, logP, and topological polar surface area (TPSA) are key predictors of bioavailability.

- Training datasets : Use bioactivity data from PubChem or ChEMBL for analogous ureas.

- Model validation : QSAR models achieve R >0.85 when trained on ≥200 data points. For example, random forest algorithms prioritize substituents with Cl and methoxy groups for kinase inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.